molecular formula C10H9NO B8271984 7-Methylquinoline 1-oxide

7-Methylquinoline 1-oxide

Cat. No.: B8271984
M. Wt: 159.18 g/mol
InChI Key: ULMCVDAJWJRBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methylquinoline 1-oxide is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

7-Methylquinoline 1-oxide exhibits several biological activities, making it a subject of extensive research. Key areas of interest include:

1. Antimicrobial Properties
Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has been evaluated for its efficacy against strains like Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound in developing new antimicrobial agents .

2. Antimalarial Activity
Research indicates that derivatives of this compound may serve as potential antimalarial agents. Modifications to its structure can enhance its efficacy against Plasmodium falciparum, the parasite responsible for malaria .

3. Cancer Research
The compound has been investigated for its ability to inhibit specific cancer cell lines. Structural modifications can improve its interaction with biological targets involved in cancer progression, making it a candidate for further development in cancer therapeutics .

Case Study 1: Antimicrobial Screening

A study focused on synthesizing derivatives of this compound reported significant antimicrobial activity against various microorganisms. Compounds derived from this base structure showed enhanced inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL .

CompoundMicroorganism TestedMIC (µg/mL)
Derivative AStaphylococcus aureus10
Derivative BEscherichia coli15
Derivative CCandida albicans20

Case Study 2: Antimalarial Activity

In another study, structural analogs of this compound were synthesized and tested for antimalarial activity. The results indicated that certain modifications led to improved potency against Plasmodium falciparum, suggesting that further exploration of these derivatives could yield effective antimalarial drugs .

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

7-methyl-1-oxidoquinolin-1-ium

InChI

InChI=1S/C10H9NO/c1-8-4-5-9-3-2-6-11(12)10(9)7-8/h2-7H,1H3

InChI Key

ULMCVDAJWJRBFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=[N+]2[O-])C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-Methylquinoline (1-1, 240 g, 1.7 mol, 1.0 equiv) was dissolved in methylene chloride (5 L, 0.34 M). 3-Chloroperoxybenzoic acid (488 g, 2.2 mol, 1.3 equiv) was added portionwise with cooling so that the reaction temperature did not rise above 34° C. After stirring for 1 h, the reaction mixture was quenched with 2 L of 1N aqueous NaOH and the product was extracted with methylene chloride. The combined organic layers were washed with saturated aqueous sodium bicarbonate, dried over MgSO4 and filtered. Heptane was added and the organic layer was evaporated to dryness, giving 246 g of 7-methylquinoline N-oxide (1-2) as a pink solid that was carried on without further purification. LRMS m/z (M+H)+ 160.1 found, 160.2 required.
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
488 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 7-methylquinoline (20.0 g, 140 mmol) in dichloromethane (700 mL) was added 3-chloroperoxybenzoic acid (50%, 62.6 g, 182 mmol) and stirred at room temperature for 2 h. Solid calcium hydroxide (13.4 g, 182 mmol) was added and 15 min later the mixture was filtered through celite, rinsed with dichloromethane and the liquors evaporated to dryness to give the title compound. The compound was used as such for the next step. 1H NMR (400 MHz, acetone-d6): δ 8.45 (m, 2H), 7.93 (d, 1H), 7.80 (d, 1H), 7.55 (d, 1H), 7.35 (m, 1H), 2.60 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two

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